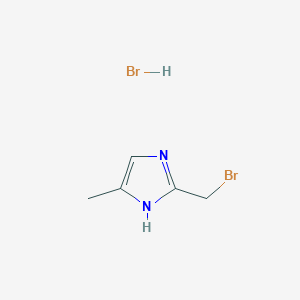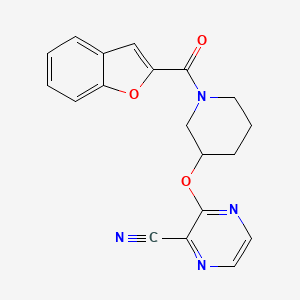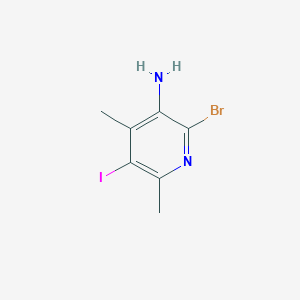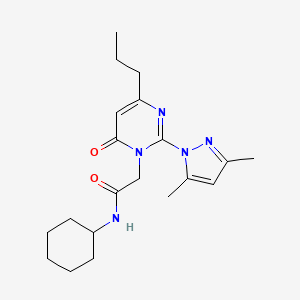![molecular formula C12H7Br2ClN2O2 B2790902 4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone CAS No. 303987-66-8](/img/structure/B2790902.png)
4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone” is a chemical compound with the molecular formula C12H7Br2ClN2O2 . It is also known as 4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-2,3-dihydropyridazin-3-one .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 406.46 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .科学的研究の応用
4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone has been used in numerous scientific research applications. It has been used to study the biochemical and physiological aspects of enzyme activity, protein-protein interactions, and other biological systems. It has also been used to investigate the effects of various drugs on cellular pathways. Additionally, this compound has been used to study the effects of environmental toxins on cellular processes.
作用機序
The mechanism of action of 4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone is not fully understood. However, it is known to interact with enzymes and proteins to modify their activity and protein-protein interactions. It has been suggested that this compound may also interact with other molecules to modify their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of some enzymes, such as phosphatases, and to modify the activity of other enzymes, such as kinases. It has also been shown to modulate the activity of certain proteins, such as transcription factors, and to modify the protein-protein interactions of certain proteins.
Advantages and Limitations for Laboratory Experiments
The use of this compound in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic and has a low cost. However, there are also some limitations to the use of this compound in laboratory experiments. It has a low solubility in water and is not very soluble in organic solvents. Additionally, it is not very stable in the presence of light or heat.
将来の方向性
There are many potential future directions for the use of 4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone in scientific research. It could be used to study the effects of environmental toxins on cellular pathways, as well as the effects of various drugs on cellular pathways. Additionally, it could be used to investigate the effects of various drugs on enzyme activity and protein-protein interactions. It could also be used to study the effects of various drugs on the regulation of gene expression. Finally, it could be used to study the effects of various drugs on the development and progression of various diseases.
合成法
The synthesis of 4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone can be achieved through a two-step reaction. The first step involves the reaction of 4-chlorobenzaldehyde and 2-bromoacetophenone in an aqueous solution of sodium hydroxide to yield 4-chloro-2-bromoacetophenone. The second step involves the reaction of 4-chloro-2-bromoacetophenone with 2-amino-3-pyridinol in an aqueous solution of sodium hydroxide to yield this compound. The reaction is shown in the figure below.
特性
IUPAC Name |
4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2ClN2O2/c13-9-5-16-17(12(19)11(9)14)6-10(18)7-1-3-8(15)4-2-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQCXGDMVZSXNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C(=O)C(=C(C=N2)Br)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-methoxyphenyl)imino]-1-(2-propynyl)-1H-indol-2-one](/img/structure/B2790825.png)
![3-[1-(1H-indol-3-yl)ethenyl]-1H-indole](/img/structure/B2790827.png)

![2-{4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.5]octan-7-yl}acetic acid](/img/structure/B2790831.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2790833.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2790835.png)
![(Z)-8-(4-(dimethylamino)benzylidene)-3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate](/img/structure/B2790836.png)
![3-(4-bromobenzyl)-9-(4-ethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2790838.png)
![N-(4-(4-chlorophenoxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2790839.png)